molecular formula C13H16N4O4S B2461284 3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole CAS No. 2034481-57-5

3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole

Cat. No.: B2461284
CAS No.: 2034481-57-5
M. Wt: 324.36
InChI Key: XUMAUXDVPDAEPL-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a pyrrolidine ring, and a pyridazine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an appropriate leaving group on the isoxazole ring.

    Attachment of the Pyridazine Moiety: The pyridazine moiety can be attached through an etherification reaction, where a pyridazine derivative reacts with a hydroxyl group on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Research: It is used in studies investigating its effects on various biological pathways and targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole: Shares the isoxazole ring but lacks the pyrrolidine and pyridazine moieties.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring but with different substituents.

    Pyridazine Derivatives: Compounds featuring the pyridazine moiety with various functional groups.

Uniqueness

3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,5-dimethyl-4-(3-pyridazin-3-yloxypyrrolidin-1-yl)sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-9-13(10(2)21-16-9)22(18,19)17-7-5-11(8-17)20-12-4-3-6-14-15-12/h3-4,6,11H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMAUXDVPDAEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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